molecular formula C5H2ClFLiNO2S B2538658 Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate CAS No. 2230808-40-7

Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate

Cat. No.: B2538658
CAS No.: 2230808-40-7
M. Wt: 201.52
InChI Key: FTVGDRVNJCPHEP-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3ClFNO2S.Li. It is a lithium salt of 5-chloro-6-fluoropyridine-3-sulfinate, characterized by the presence of chlorine, fluorine, and sulfonate groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate typically involves the reaction of 5-chloro-6-fluoropyridine-3-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

  • 5-chloro-6-fluoropyridine-3-sulfonic acid
  • 5-chloro-6-fluoropyridine-3-sulfinate
  • Lithium 5-chloro-6-fluoropyridine-3-sulfonate

Comparison: Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate is unique due to the presence of both lithium and sulfonate groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility and reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

lithium;5-chloro-6-fluoropyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S.Li/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVGDRVNJCPHEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C=NC(=C1Cl)F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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